Methyl 3-(2,4-difluorophenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-difluorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorophenyl is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of methyl 3-(2,4-difluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,4-difluorophenyl)acrylic acid or 3-(2,4-difluorophenyl)acetone.
Reduction: Formation of 3-(2,4-difluorophenyl)propanol or 3-(2,4-difluorophenyl)propane.
Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-(2,4-difluorophenyl)acrylate exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Methyl 3-(2,4-difluorophenyl)acrylate can be compared with other similar compounds such as:
Methyl 3-(2,4-dichlorophenyl)acrylate: Similar structure but with chlorine atoms instead of fluorine. It has different reactivity and applications due to the presence of chlorine.
Methyl 3-(2,4-dimethylphenyl)acrylate: Contains methyl groups instead of fluorine, leading to different physical and chemical properties.
Methyl 3-(2,4-difluorophenyl)propanoate: Similar structure but with a saturated carbon chain, affecting its reactivity and applications.
Properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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